molecular formula C9H16O B13221380 2-Ethyl-2-methylhex-4-enal

2-Ethyl-2-methylhex-4-enal

Cat. No.: B13221380
M. Wt: 140.22 g/mol
InChI Key: SYTBYFGELUQURQ-GQCTYLIASA-N
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Description

2-Ethyl-2-methylhex-4-enal is an organic compound characterized by its unique structure, which includes an aldehyde functional group. This compound is part of the broader class of alkenals, which are aldehydes containing a carbon-carbon double bond. The presence of both an alkene and an aldehyde group in its structure makes it a versatile compound in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methylhex-4-enal can be synthesized through various methods, including aldol condensation reactions. One common method involves the condensation of propionaldehyde with a suitable aldehyde under basic conditions. The reaction typically requires a nitrogenous organic base as a catalyst, which facilitates the formation of the desired product with high selectivity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-methylhex-4-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in the compound can participate in electrophilic addition reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic addition reactions often involve reagents like hydrogen halides or halogens.

Major Products Formed:

    Oxidation: 2-Ethyl-2-methylhexanoic acid.

    Reduction: 2-Ethyl-2-methylhexanol.

    Substitution: Various halogenated derivatives depending on the reagents used.

Scientific Research Applications

2-Ethyl-2-methylhex-4-enal has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methylhex-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that can alter their function. The double bond in the compound also allows it to participate in various addition reactions, further influencing its biological activity.

Comparison with Similar Compounds

    2-Methyl-2-pentenal: Similar in structure but with a different alkyl group.

    2-Ethylhex-2-enal: Lacks the methyl group present in 2-Ethyl-2-methylhex-4-enal.

    2-Methyl-2-hexenal: Similar but with a different position of the double bond.

Uniqueness: this compound is unique due to the specific arrangement of its alkyl groups and the position of the double bond. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(E)-2-ethyl-2-methylhex-4-enal

InChI

InChI=1S/C9H16O/c1-4-6-7-9(3,5-2)8-10/h4,6,8H,5,7H2,1-3H3/b6-4+

InChI Key

SYTBYFGELUQURQ-GQCTYLIASA-N

Isomeric SMILES

CCC(C)(C/C=C/C)C=O

Canonical SMILES

CCC(C)(CC=CC)C=O

Origin of Product

United States

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